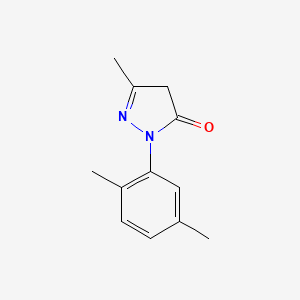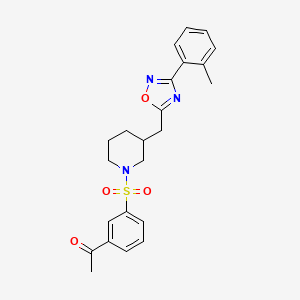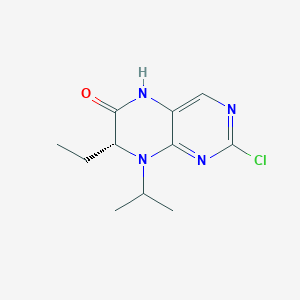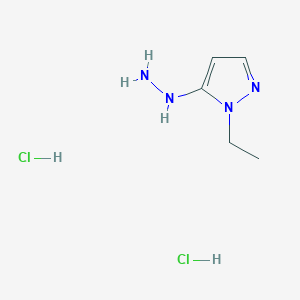
(2Z,4E)-2-cyano-5-phenyl-N-prop-2-enylpenta-2,4-dienamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z,4E)-2-cyano-5-phenyl-N-prop-2-enylpenta-2,4-dienamide, also known as CP-47,497, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1980s by Pfizer, and later gained popularity as a recreational drug due to its psychoactive effects. However, its potential as a therapeutic agent has been the focus of recent scientific research.
Mecanismo De Acción
(2Z,4E)-2-cyano-5-phenyl-N-prop-2-enylpenta-2,4-dienamide acts on the endocannabinoid system, specifically the CB1 receptor, which is found predominantly in the central nervous system. It binds to the receptor and activates it, leading to a range of effects including pain relief, reduced inflammation, and altered mood and cognition.
Biochemical and physiological effects:
(2Z,4E)-2-cyano-5-phenyl-N-prop-2-enylpenta-2,4-dienamide has a range of biochemical and physiological effects, including analgesic and anti-inflammatory effects, as well as effects on mood and cognition. It has been shown to reduce pain in animal models of neuropathic pain, inflammatory pain, and cancer pain. Additionally, it has been shown to reduce inflammation in animal models of inflammatory bowel disease and arthritis. However, it can also have negative effects on cognition and memory, particularly at higher doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (2Z,4E)-2-cyano-5-phenyl-N-prop-2-enylpenta-2,4-dienamide in lab experiments is its ability to selectively activate the CB1 receptor, allowing for more targeted effects than other cannabinoids. Additionally, its synthetic nature allows for more precise control over dosage and purity. However, its psychoactive effects can make it difficult to use in certain experiments, particularly those involving cognitive or behavioral testing.
Direcciones Futuras
There are several potential future directions for research on (2Z,4E)-2-cyano-5-phenyl-N-prop-2-enylpenta-2,4-dienamide. One area of interest is its potential as a pain medication, particularly as an alternative to opioids. Additionally, its anti-inflammatory effects could make it a promising therapy for conditions such as inflammatory bowel disease and arthritis. However, further research is needed to fully understand its safety and efficacy, particularly in humans.
Métodos De Síntesis
(2Z,4E)-2-cyano-5-phenyl-N-prop-2-enylpenta-2,4-dienamide is synthesized through a series of chemical reactions, starting with the reaction of 1,5-cyclooctadiene with benzyl cyanide to form 1-(benzyl)cyclooctene. This is then reacted with propargyl bromide to form 1-(benzyl)-4-(prop-2-yn-1-yl)cyclooctene. The final step involves reacting this compound with 2,4-pentadienoyl chloride to form (2Z,4E)-2-cyano-5-phenyl-N-prop-2-enylpenta-2,4-dienamide.
Aplicaciones Científicas De Investigación
(2Z,4E)-2-cyano-5-phenyl-N-prop-2-enylpenta-2,4-dienamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain and inflammation. It has been shown to have analgesic properties in animal models, and has been suggested as a potential alternative to opioid-based pain medications. Additionally, it has been studied for its potential as an anti-inflammatory agent, with promising results in animal models of inflammatory bowel disease and arthritis.
Propiedades
IUPAC Name |
(2Z,4E)-2-cyano-5-phenyl-N-prop-2-enylpenta-2,4-dienamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-2-11-17-15(18)14(12-16)10-6-9-13-7-4-3-5-8-13/h2-10H,1,11H2,(H,17,18)/b9-6+,14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFPBROZKZOLEQ-NHZNEZGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=CC=CC1=CC=CC=C1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCNC(=O)/C(=C\C=C\C1=CC=CC=C1)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-5-phenyl-N-(prop-2-en-1-yl)penta-2,4-dienamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2884624.png)
![N-isobutyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2884627.png)

![(2-Isopropyl-2-azaspiro[4.5]dec-4-yl)methanamine](/img/structure/B2884631.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2884634.png)
![2-{1-[(Tert-butoxy)carbonyl]-4,4-dimethylpyrrolidin-2-yl}acetic acid](/img/structure/B2884637.png)

![3-[5-(2-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B2884639.png)
![N-(sec-butyl)-1-{3-[(mesitylsulfonyl)amino]benzoyl}piperidine-3-carboxamide](/img/structure/B2884642.png)


![1-[4-(4-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2884646.png)